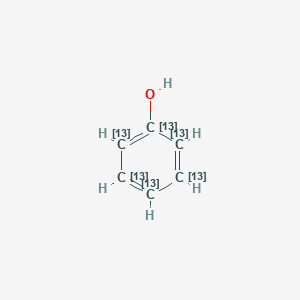

Phenol-13C6

Beschreibung

Conceptual Framework of Stable Isotope Tracing

Stable isotope tracing operates on the principle of using isotopes as markers. creative-proteomics.com Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus similar chemical reactivity, the difference in neutron count results in a difference in atomic mass. creative-proteomics.com This mass difference allows scientists to distinguish the labeled molecule from its unlabeled counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov The core idea is to introduce a labeled compound (a tracer) into a system and monitor its journey and transformations, providing a dynamic view of the processes at play. mdpi.comroyalsocietypublishing.org

Rationale for Carbon-13 Enrichment in Aromatic Molecules for Advanced Studies

Carbon, the backbone of organic chemistry, has a common isotope, Carbon-12 (¹²C), and a rarer stable isotope, Carbon-13 (¹³C). Enriching aromatic molecules, such as phenol (B47542), with ¹³C is particularly advantageous for several reasons. Aromatic rings are ubiquitous in biological molecules and environmental pollutants. Labeling the entire carbon skeleton of an aromatic ring, as in Phenol-13C6, provides a robust and unambiguous signal for tracking the entire molecule. This is crucial for studying the degradation, metabolism, or transformation of the aromatic core, as the label is not easily lost through simple reactions. Furthermore, the distinct mass and nuclear spin properties of ¹³C make it an ideal probe for highly sensitive and specific detection methods. nih.govresearchgate.netcore.ac.uk

Historical Context and Evolution of this compound Applications in Research

The use of stable isotopes in research dates back decades, with early applications focusing on understanding metabolic pathways. The availability of compounds like this compound has significantly expanded the scope of these studies. Initially used in fundamental metabolic research, its application has grown to encompass environmental science, toxicology, and industrial process monitoring. healtheffects.orgasm.org For instance, research in the 1990s utilized ¹³C-labeled compounds to investigate the health effects of exposure to chemicals like benzene (B151609), where phenol is a key metabolite. healtheffects.org Over time, advancements in analytical instrumentation have allowed for increasingly sophisticated applications, enabling researchers to trace the fate of phenol and its derivatives with remarkable precision in complex matrices like soil and industrial bioreactors. nau.eduasm.org

Overview of this compound as a Foundational Stable Isotope Tracer

This compound, with the chemical formula ¹³C₆H₆O, is a form of phenol where all six carbon atoms in the benzene ring are the ¹³C isotope. netascientific.com This complete labeling makes it an invaluable tool in a multitude of research fields. It serves as an internal standard in analytical chemistry for the accurate quantification of unlabeled phenol. clearsynth.com In metabolic studies, it allows for the precise tracing of the metabolic fate of phenol. glpbio.com Environmental scientists use it to track the degradation and transport of phenolic pollutants in various ecosystems. Its versatility and the clarity of the data it provides have established this compound as a cornerstone of stable isotope-based research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480397 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-34-7 | |

| Record name | Phenol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89059-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies of Phenol 13c6 and Derived Compounds

Strategies for Uniform ¹³C₆-Labeling of Phenol (B47542)

The synthesis of uniformly labeled Phenol-13C6 is foundational for its use as a starting material in producing a wide array of complex labeled molecules. nih.govnih.gov The primary strategy for achieving uniform ¹³C₆ labeling relies on utilizing a precursor that already contains the fully labeled six-carbon ring, such as Benzene-13C6. acs.org

Catalytic deuteration is a prominent method for hydrogen isotope exchange (HIE), where hydrogen atoms on a molecule are replaced with deuterium (B1214612). researchgate.netacs.org This process is highly valuable for creating deuterated standards but is distinct from carbon isotopic enrichment. Methodologies for the deuteration of phenols often utilize D₂O as the deuterium source and can be catalyzed by acids or metals like palladium to achieve high levels of deuterium incorporation at specific positions on the aromatic ring. researchgate.netacs.org

Custom isotopic enrichment to produce this compound, where all six carbons are ¹³C, necessitates a different approach that builds the molecule from ¹³C-enriched precursors. While per-¹³C-labeled arenes are commercially available, their synthesis requires rigorous control to ensure isotopic purity. acs.org For example, Benzene-13C6 can be synthesized via the catalytic trimerization of acetylene-¹³C₂. The subsequent conversion of Benzene-13C6 to this compound would provide the uniformly labeled target compound, which serves as a critical starting material for more complex syntheses. nih.govnih.gov

In contrast to uniform labeling, core-labeling strategies introduce an isotopic label at a specific, central position within the molecular scaffold during its synthesis. A recently developed method allows for the rapid incorporation of a single carbon isotope into the ipso-carbon (the C-1 position) of the phenol ring. acs.org This approach utilizes a formal [5+1] cyclization reaction, constructing the aromatic ring from a five-carbon precursor and a one-carbon electrophile. acs.orgnih.gov

The success of the [5+1] cyclization strategy hinges on the synthesis of a suitable 1,5-dibromo-1,4-pentadiene precursor. acs.org The synthesis of this key intermediate is a multi-step process. A representative synthesis begins with a bis-propargylic alcohol, which undergoes a double trans-hydroalumination reaction, followed by quenching with N-bromosuccinimide to create a dibromide alcohol with the necessary anti-stereoselectivity. acs.org A final reduction step yields the target vinylic 1,5-dibromo precursor. acs.org This precursor is designed to undergo a subsequent lithium-halogen exchange to form a 1,5-diorganometallic reagent, which is poised for cyclization. acs.org

In the final ring-forming step, the 1,5-diorganometallic reagent generated from the pentadiene precursor reacts with a ¹³C-labeled one-carbon electrophile. acs.org While several electrophiles can be used, carbonate esters have been identified as particularly effective and stable. acs.org Specifically, [carbonyl-¹³C]dibenzyl carbonate serves as an optimized source of the ¹³C isotope. acs.org The reaction proceeds via a formal [5+1] annulation, where the five-carbon diorganometallic species reacts with the labeled carbonyl carbon of the carbonate ester to construct the six-membered aromatic ring, yielding a 1-¹³C-labeled phenol. acs.orgchemrxiv.org This method is notable for its ability to incorporate the isotope in the final step of the synthesis. researchgate.net The reaction has been successfully applied to a variety of substrates, affording an array of ¹³C-labeled phenols with high isotopic enrichment (>97%).

Table 1: Scope of 1-¹³C-Phenol Synthesis via [5+1] Annulation This table presents the isolated yields for various 1-¹³C-labeled phenol products synthesized using the [5+1] cyclization method with [carbonyl-¹³C]dibenzyl carbonate. Data sourced from Lynch et al. (2023). acs.org

| Product Name | R1 Substituent | R2 Substituent | R3 Substituent | Isolated Yield (%) |

| [1-¹³C]Propofol | i-Pr | H | i-Pr | 79 |

| [1-¹³C]2,6-Diethylphenol | Et | H | Et | 75 |

| [1-¹³C]2,6-Di-sec-butylphenol | s-Bu | H | s-Bu | 61 |

| [1-¹³C]2,6-Dibutylphenol | n-Bu | H | n-Bu | 24 |

| [1-¹³C]2,6-Diphenylphenol | Ph | H | Ph | 98 |

| [1-¹³C]4-Phenylphenol | H | Ph | H | 74 |

| [1-¹³C]4-Methoxy-2,6-diphenylphenol | Ph | OMe | Ph | 64 |

| [1-¹³C]4-(Dimethylamino)-2,6-diphenylphenol | Ph | NMe₂ | Ph | 83 |

Core-Labeling Approaches via Formal Cyclization Reactions

Mechanistic Pathways Involving 1,5-Dibromo-1,4-Pentadiene Precursors

Synthesis of ¹³C₆-Phenol Derivatives

This compound is an excellent and versatile starting material for the synthesis of a wide range of ¹³C-labeled compounds. nih.gov Its fully labeled aromatic ring can be chemically modified through various reactions, allowing the ¹³C₆-core to be incorporated into more complex molecular structures, which are invaluable as internal standards for mass spectrometry in forensic, clinical, and metabolomics research. nih.govresearchgate.net

The hydroxyl group of phenol is a strongly activating, ortho, para-directing substituent, making the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. byjus.compressbooks.pub This high reactivity extends to this compound, which can undergo reactions like halogenation and nitration, often under milder conditions than those required for benzene (B151609). byjus.comgoogle.com

A prime example is the direct halogenation of this compound. The synthesis of 2,4,6-Tribromothis compound is achieved through the direct bromination of an aqueous solution of this compound. researchgate.net Similarly, 2,4,6-Trichlorothis compound can be prepared by the sequential chlorination of uniformly labeled this compound. These reactions proceed readily due to the highly activated nature of the phenol ring. google.com

Furthermore, this compound has been used as the precursor in multi-step syntheses to produce a diverse library of labeled compounds. For instance, a series of ten different ¹³C₆-labeled phenethylamine (B48288) derivatives, including analogues of amphetamine and methamphetamine, were successfully synthesized starting from this compound. nih.gov The syntheses involved various transformations, including the use of a Stille-type coupling to create certain derivatives. nih.gov Additionally, a range of uniformly ring-labeled phenolic monomers essential for environmental studies, such as ferulic acid and caffeic acid, have been synthesized from [U-ring-¹³C]-phenol. nih.gov

Table 2: Examples of Phenethylamine Derivatives Synthesized from Phenol-¹³C₆ This table lists a selection of the 10 different [¹³C₆]-labeled phenethylamine derivatives synthesized for use as internal standards in analytical chemistry. Data sourced from Mardal et al. (2014). nih.gov

| Compound Name |

| [¹³C₆]-Amphetamine |

| [¹³C₆]-Methamphetamine |

| [¹³C₆]-3,4-Methylenedioxyamphetamine |

| [¹³C₆]-3,4-Methylenedioxymethamphetamine |

| [¹³C₆]-3,4-Methylenedioxy-N-ethylamphetamine |

| [¹³C₆]-4-Methoxyamphetamine |

| [¹³C₆]-4-Methoxymethamphetamine |

| [¹³C₆]-3,5-Dimethoxyphenethylamine |

| [¹³C₆]-4-Bromo-2,5-dimethoxyphenethylamine |

| [¹³C₆]-2,5-Dimethoxy-4-iodophenethylamine |

Electrophilic Aromatic Substitution Reactions on 13C6-Phenol

Preparation of 2,4,6-Tribromothis compound Analogs

A direct and efficient method for the preparation of 2,4,6-Tribromothis compound involves the bromination of an aqueous solution of this compound. researchgate.net This reaction is typically carried out by the addition of a bromine solution to the dissolved this compound, leading to the precipitation of the white 2,4,6-Tribromothis compound. researchgate.netprepchem.com The resulting product can then be washed and recrystallized to achieve high purity. prepchem.com This tribrominated analog is a key intermediate for synthesizing other labeled compounds, such as 2,4,6-Tribromoanisole-13C6, which is used in the quantitative analysis of wine taints. researchgate.net The synthesis of the unlabeled 2,4,6-Tribromophenol can be achieved by reacting phenol with hydrogen peroxide and a metal bromide in a sulfuric acid solution. google.com

Synthesis of Ortho-Phenylthis compound for Exposure Studies

Ortho-Phenylthis compound (OPP-13C6) is a vital tool for human exposure studies, often used as an internal standard in the analysis of its unlabeled counterpart, a common agricultural fungicide and disinfectant. nih.goviarc.fr A gas chromatography-mass spectrometry (GC-MS) method has been developed to quantify total o-phenylphenol in human urine, utilizing OPP-13C6 as an internal standard. nih.gov This labeled analog has also been demonstrated as a suitable test material for laboratory-based exposure investigations. nih.govresearchgate.net The synthesis of unlabeled o-phenylphenol can be achieved through the catalytic dehydrogenation of cyclohexanone (B45756) dimer. google.com

Palladium-Catalyzed Coupling Strategies for Labeled Aryl Ethers and Phenethylamine Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of carbon-carbon and carbon-oxygen bonds, and they are instrumental in the synthesis of labeled aryl ethers and phenethylamine derivatives from this compound. nih.govuwindsor.ca These methods offer high functional group tolerance and are applicable to a wide range of substrates. uwindsor.ca

A notable application is the synthesis of various [13C6]-labeled phenethylamine derivatives, including amphetamine and methamphetamine, where this compound serves as the starting material. nih.gov A developed Stille-type coupling reaction has proven effective for the synthesis of 3,4-methylenedioxy and 4-methoxy derivatives. nih.gov Furthermore, palladium-catalyzed methods have been developed for the synthesis of methyl aryl ethers from aryl halides and methanol (B129727), a process that can be adapted for isotopic labeling. nih.gov These reactions can be carried out under mild conditions with high yields. nih.gov The use of specific palladacycle precatalysts has been shown to be effective for a general and mild synthesis of methyl aryl ethers. nih.gov

Derivatization Protocols for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical performance of labeled compounds, particularly in chromatography and mass spectrometry. meliomics.com Derivatization can enhance sensitivity, improve chromatographic separation, and facilitate quantification. meliomics.comacs.org

For phenol-containing metabolites, derivatization with reagents like benzoyl chloride can significantly improve their detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach has been successfully used for the comprehensive analysis of neurotransmitters and their metabolites. nih.gov The use of 13C6-benzoyl chloride allows for the convenient generation of stable-isotope labeled internal standards. nih.gov Another common derivatization technique for phenols before gas chromatography (GC) analysis is the formation of pentafluorobenzoyl esters. nih.gov This method has been applied to the analysis of o-phenylphenol in human urine. nih.gov

Synthesis of Labeled Metabolites for Neuroscience and Biomedical Research

The synthesis of isotopically labeled metabolites is crucial for advancing our understanding of metabolic pathways in neuroscience and other biomedical fields. nih.govuniversiteitleiden.nl this compound and its derivatives are used to create labeled versions of neurotransmitters, their metabolites, and other biologically active molecules. caymanchem.comnih.gov

For instance, [13C6]-Phenol has been utilized as a starting material for the synthesis of [13C6]-labeled phenethylamine derivatives, which are important in forensic analysis and metabolomics studies. nih.gov Furthermore, labeled metabolites are essential for positron emission tomography (PET) studies, which allow for the in-vivo tracking of drug pharmacokinetics and metabolism. nih.gov The synthesis of labeled compounds like 6-[18F]fluoro-L-dopa (6-[18F]FDOPA) and its prodrugs enables the study of brain dopamine (B1211576) metabolism. nih.gov

Post-Synthetic Purification and Rigorous Isotopic Purity Assessment

Following synthesis, the purification of isotopically labeled compounds and the accurate assessment of their isotopic purity are critical steps to ensure their suitability for use in sensitive analytical and research applications.

Chromatographic Separation Techniques (e.g., Preparative High-Performance Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful and widely used technique for the isolation and purification of synthesized compounds, including isotopically labeled ones. thermofisher.comspringernature.com This method is essential for removing impurities and side products, leading to highly pure compounds required for pharmaceutical and research applications. thermofisher.com Prep HPLC systems can be scaled from milligrams to kilograms, making them suitable for both laboratory and industrial-scale purification. ardena.com The technique offers high resolving power due to the use of small, tightly packed stationary phase particles. springernature.com Various stationary phases, such as C18, are used in reverse-phase HPLC for the separation of phenolic compounds. researchgate.net

Table 1: Synthesis and Derivatization Data

| Compound | Starting Material | Key Reagent/Method | Application |

|---|---|---|---|

| 2,4,6-Tribromothis compound | This compound | Aqueous Bromine researchgate.net | Intermediate for labeled compounds researchgate.net |

| Ortho-Phenylthis compound | - | - | Internal standard for exposure studies nih.gov |

| [13C6]-Phenethylamine Derivatives | This compound | Stille-type coupling nih.gov | Forensic analysis, metabolomics nih.gov |

| Labeled Methyl Aryl Ethers | Aryl Halides | Palladium-catalyzed coupling nih.gov | Synthesis of biologically active molecules nih.gov |

| Pentafluorobenzoyl ester of OPP | Ortho-Phenylphenol | Pentafluorobenzoyl chloride nih.gov | GC-MS analysis nih.gov |

Table 2: Purification and Purity Assessment Data

| Technique | Purpose | Key Features |

|---|---|---|

| Preparative HPLC | Purification and Isolation | High resolving power, scalable from mg to kg thermofisher.comspringernature.comardena.com |

| Isotope Ratio Mass Spectrometry (IRMS) | Isotopic Purity Assessment | Confirms extensive enrichment of 13C nau.edu |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity Assessment | Allows for accurate quantification of labeled composition researchgate.netalmacgroup.com |

Solvent Removal and Lyophilization Techniques for Product Isolation

The isolation of pure, stable this compound and its derived isotopically-labeled compounds from a reaction mixture is a critical final step in their synthesis. The choice of technique is paramount to preserving the integrity of the product, ensuring high purity, and preparing it in a suitable form for its intended application, such as for use as an internal standard in mass spectrometry. nih.govnih.gov The selection of an appropriate isolation method hinges on the physicochemical properties of the target compound, including its volatility, thermal stability, and solubility, as well as the nature of the solvent used in the preceding synthetic steps. The primary techniques employed are solvent removal under reduced pressure and lyophilization, often following an initial extraction or purification step.

Solvent Removal Strategies

Following the synthesis of this compound derivatives, the target compound is typically dissolved in a solvent that must be removed. The goal is to eliminate the solvent without degrading or losing the product.

Liquid-Liquid and Accelerated Solvent Extraction: Before final solvent evaporation, the target compound often needs to be separated from the reaction mixture. Techniques like acid-base extraction are effective for isolating phenolic compounds. researchgate.net For more complex matrices, particularly in environmental or biological sample preparation, advanced methods are used. Accelerated Solvent Extraction (ASE), which employs elevated temperatures and pressures, has been shown to be an effective and efficient technique for extracting organic compounds, using less solvent and time than traditional methods like Soxhlet or sonication. scirp.orgresearchgate.netnih.gov The choice of solvent is crucial; for instance, a solvent exchange from methylene (B1212753) chloride to a more polar solvent like acetonitrile (B52724) may be necessary for subsequent analysis by High-Performance Liquid Chromatography (HPLC). epa.gov

Interactive Table 1: Comparison of Extraction Techniques for Organic Compounds This table compares the average recovery rates of various hormonal compounds, including phenolics, from different soil matrices using three common extraction techniques. The data illustrates the dependency of extraction efficiency on both the technique and the sample matrix.

| Extraction Technique | Matrix | Average Analyte Recovery (%) | Relative Standard Deviation (%) |

| Accelerated Solvent Extraction (ASE) | Silt Loam | 81 | 11 |

| Accelerated Solvent Extraction (ASE) | Sand | 70 | 20 |

| Accelerated Solvent Extraction (ASE) | Clay | 65 | 12 |

| Sonication | Clay | 91 | 11 |

| Sonication | Sand | 85 | 16 |

| Sonication | Silt Loam | 48 | 12 |

| Soxhlet | Sand | 59 | 34 |

| Soxhlet | Clay | 51 | 27 |

| Soxhlet | Silt Loam | 45 | 28 |

| Data derived from studies comparing extraction efficiencies of various organic compounds. scirp.orgresearchgate.net |

Evaporation Under Reduced Pressure: For non-volatile compounds derived from this compound, rotary evaporation is the most common method for bulk solvent removal. By reducing the pressure within the apparatus, the boiling point of the solvent is significantly lowered, allowing for rapid evaporation at a temperature that does not compromise the compound's stability. This is highly effective for common organic solvents such as methylene chloride, acetone, and hexane. nih.gov

Lyophilization (Freeze-Drying)

Lyophilization, or freeze-drying, is a premier technique for isolating solutes from a solution, particularly for compounds that are thermally sensitive or when a highly porous, easily solubilized solid product is desired. This process is frequently used in the final isolation step for delicate biological molecules and complex organic compounds, including isotopically labeled standards. mdpi.com

The process involves three main stages:

Freezing: The sample, typically dissolved in an aqueous or other suitable solvent, is frozen solid.

Primary Drying (Sublimation): The pressure is lowered, and a small amount of heat is applied, causing the frozen solvent to sublimate directly from a solid to a gaseous state.

Secondary Drying (Desorption): The temperature is slightly raised to remove any residual, unfrozen solvent molecules.

Advantages in Isolating Phenolic Compounds: Studies on the preservation of natural products demonstrate the superiority of lyophilization for retaining phenolic compounds compared to heat-based drying methods. mdpi.comnih.gov Thermal degradation is a significant risk with air-drying, leading to a loss of the target compound. mdpi.com Lyophilization circumvents this by keeping the product at a low temperature throughout the drying process. The resulting product is often a fine, fluffy powder with a high surface area, which can be advantageous for accurate weighing and subsequent dissolution for creating standard solutions. nih.gov For instance, research on insulin (B600854) formulations containing phenol showed that freeze-dried samples retained significantly more phenol than spray-dried samples. nih.gov

Interactive Table 2: Impact of Drying Method on Total Phenolic Content (TPC) This table illustrates the percentage loss of total phenolic compounds in the fungus Fistulina antarctica when subjected to different drying methods, compared to fresh-frozen samples as a baseline.

| Drying Method | Drying Temperature (°C) | TPC Loss Compared to Fresh-Frozen (%) |

| Air-Drying | 50 | 36.57 |

| Air-Drying | 60 | 29.76 |

| Air-Drying | 70 | 39.47 |

| Lyophilization (Freeze-Drying) | N/A | Minimal (used as baseline) |

| Data adapted from a study on the effects of drying methods on phenolic content in fungi. mdpi.com |

In the context of synthesizing derivatives of this compound, after purification steps such as column chromatography or extraction, the purified fractions are often combined, the solvent is removed or exchanged for an appropriate one (like water), and the sample is lyophilized to yield the final, pure, solid product. researchgate.net This ensures the highest possible stability and purity of the isotopically labeled compound, which is essential for its use in quantitative analytical studies. nih.gov

Advanced Analytical Techniques in Phenol 13c6 Research

Mass Spectrometry-Based Quantitation and Mechanistic Identification

Mass spectrometry has become an indispensable tool in the advanced study of Phenol-¹³C₆, offering unparalleled sensitivity and specificity for its quantification and the elucidation of reaction mechanisms. Its application spans various sub-disciplines of chemistry and biology, providing critical data in fields from environmental analysis to metabolomics. The use of ¹³C₆-labeled phenol (B47542) as an internal standard is fundamental to many of these advanced analytical techniques, ensuring accuracy and precision in complex sample matrices.

Isotope Dilution Mass Spectrometry (IDMS) for Metrological Traceability

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of quantitative analysis that provides high-accuracy results traceable to the International System of Units (SI). researchgate.netifcc.org By adding a known amount of an isotopically labeled compound, such as Phenol-¹³C₆, to a sample, the concentration of the native analyte can be determined with exceptional precision. researchgate.net This approach is crucial for establishing metrological traceability, ensuring that measurement results are comparable across different laboratories and over time. ifcc.org The principle of IDMS relies on measuring the altered isotope ratio of the analyte after it has been mixed with the labeled "spike". osti.gov

The choice of the isotopically labeled internal standard is critical in IDMS. A comparison between minimally labeled phenol (e.g., ¹³C₁-phenol) and uniformly labeled Phenol-¹³C₆ reveals significant considerations for analytical performance. nih.govrsc.org

Uniformly labeled Phenol-¹³C₆ is often preferred because it provides a significant mass shift from the natural abundance phenol, which minimizes mass overlap between the analyte and the standard. rsc.org When there is no mass overlap, the plot of the signal ratio against the molar ratio results in a linear calibration graph with an intercept of 0, which simplifies quantification. rsc.org For instance, in the analysis of phenol (C₆H₆O, nominal mass 94), the fully labeled Phenol-¹³C₆ (nominal mass 100) provides distinct mass signals, avoiding reciprocal overlap. rsc.org

Conversely, minimal labeling, such as with ¹³C₁-phenol (nominal mass 95), can lead to mass overlap, where the isotopic distribution of the natural phenol and the labeled standard interfere with each other. rsc.org This results in a non-linear calibration graph and a non-zero intercept, making the data analysis more complex. rsc.org However, research has shown that for certain applications, measurements with ¹³C₁-labeled phenol can yield lower propagated uncertainties compared to using ¹³C₆-labeled phenol. nih.govresearchgate.net This is attributed to the specifics of the uncertainty budget determination, which includes uncertainties from the isotope patterns of both the natural and labeled compounds. nih.gov

A study evaluating a procedure for Stable Isotope Dilution Analysis that does not require a calibration graph found that both ¹³C₁- and ¹³C₆-phenol produced results that agreed well with certified values for phenol in a NIST Standard Reference Material. nih.govresearchgate.net The choice between minimal and uniform labeling therefore depends on the specific analytical goals, the required level of uncertainty, and the complexity of the data analysis that can be accommodated.

Table 1: Comparison of ¹³C₁-Phenol and ¹³C₆-Phenol in IDMS

| Feature | ¹³C₁-Phenol (Minimal Labeling) | Phenol-¹³C₆ (Uniform Labeling) |

| Mass Overlap | Significant overlap with natural phenol's isotope pattern. rsc.org | Minimal to no overlap with natural phenol's isotope pattern. rsc.org |

| Calibration Graph | Typically non-linear. rsc.org | Typically linear. rsc.org |

| Uncertainty | Can result in lower propagated uncertainties in some methods. nih.govresearchgate.net | Generally considered straightforward for quantification. |

| Complexity | Requires more complex data analysis, potentially using multiple linear regression. nih.govresearchgate.net | Simpler data analysis due to clear mass separation. rsc.org |

Isotope Pattern Deconvolution (IPD) is an advanced quantification method that serves as a powerful alternative to traditional calibration curve-based IDMS. nih.gov IPD works by mathematically separating the measured isotopic pattern of a sample-standard mixture into the individual contributions of the natural analyte and the labeled standard. researchgate.netnih.gov This is achieved through multiple linear regression, which calculates the molar fractions of each component. nih.govresearchgate.net

A key advantage of IPD is that it can eliminate the need for a methodological calibration graph, which can streamline the analytical process and reduce analysis time. researchgate.netuliege.be This is particularly beneficial in high-throughput settings. IPD has been successfully applied to the analysis of various compounds in complex matrices, such as wastewater, demonstrating its robustness and accuracy. nih.govresearchgate.net

The accuracy of IPD is highly dependent on the precise knowledge of the isotopic compositions of both the natural analyte and the labeled spike. rsc.org Research has demonstrated that IPD can provide results with high accuracy, often comparable to or even exceeding that of traditional IDMS methods, especially in samples with significant matrix effects. nih.govresearchgate.net By utilizing the entire mass isotopomer distribution, IPD can offer a more comprehensive and accurate quantification. uliege.be

Evaluation of Minimal 13C-Labeling vs. Uniform 13C6-Labeling in IDMS

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comresearchgate.net In the context of Phenol-¹³C₆ research, GC-MS is extensively used for metabolite profiling, which involves the comprehensive analysis of low molecular weight metabolites in a biological sample. mdpi.com Phenol-¹³C₆ can serve as an internal standard to accurately quantify phenol and related volatile metabolites in various biological and environmental samples.

The process typically involves an extraction step, followed by derivatization to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. mdpi.commdpi.com For instance, in plant metabolomics, GC-MS is a core analytical technique for characterizing the primary metabolome, which includes a wide range of chemical classes. The high separation efficiency of gas chromatography combined with the sensitive and specific detection by mass spectrometry allows for the identification and quantification of hundreds of metabolites in a single run. mdpi.com

The use of high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) further enhances the capabilities for non-targeted screening of organic compounds, allowing for the retrospective analysis of data without the need for re-injection. researchgate.net

Table 2: Key Aspects of GC-MS in Volatile Metabolite Profiling with Phenol-¹³C₆

| Aspect | Description |

| Analyte Volatility | GC-MS is ideal for volatile and semi-volatile compounds. Non-volatile metabolites require a derivatization step to increase their volatility. mdpi.commdpi.com |

| Separation | The gas chromatograph separates complex mixtures of metabolites based on their boiling points and interactions with the stationary phase. mdpi.com |

| Detection | The mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for identification. |

| Quantification | Phenol-¹³C₆ is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification. |

| Application | Widely used in metabolomics, environmental monitoring, and food safety to profile volatile organic compounds. mdpi.comresearchgate.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Biological and Environmental Matrices

For the analysis of non-volatile, polar, and thermally labile compounds, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the technique of choice. dphen1.comresearchgate.net In research involving Phenol-¹³C₆, LC-MS/MS is critical for the quantification of phenol and its metabolites in complex biological matrices like urine and blood, as well as in environmental samples such as wastewater. researchgate.netoup.com

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. dphen1.com The use of Phenol-¹³C₆ as an internal standard is essential to compensate for matrix effects, which are common in complex samples and can interfere with analyte ionization, leading to inaccurate quantification. researchgate.net

The LC-MS/MS methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes of interest. dphen1.comoup.com The separated compounds are then ionized, often using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. oup.com This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard. mdpi.com This high degree of specificity allows for the reliable quantification of target compounds even at very low concentrations in intricate sample backgrounds. dphen1.com

High-Resolution Mass Spectrometry (HRMS) for Polymerization Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the detailed characterization of polymers. nih.govlcms.cz In the study of polymerization reactions involving phenol, the use of Phenol-¹³C₆ can aid in elucidating reaction mechanisms and characterizing the resulting polymer structures. One supporting information document mentions a product labeled PE-30-¹³C₆ in the context of polymer characterization, suggesting the use of labeled phenol in polymerization studies. amazonaws.com

Techniques like Matrix-Assisted Laser Desorption/Ionization High-Resolution Time-of-Flight Mass Spectrometry (MALDI-HR-TOF-MS) are particularly powerful for analyzing polymers. nih.gov While HRMS is often limited to the analysis of lower molecular weight oligomers (typically below m/z 3000), methods have been developed to overcome this limitation. nih.gov One such approach involves the controlled degradation of high molecular weight polymers into smaller, analyzable oligomers prior to MS analysis. nih.gov

Analysis of Mass Isotopomer Distributions (MID) for Metabolic Flux Determinations

Stable isotope-labeled compounds such as Phenol-13C6 are instrumental in metabolic flux analysis (MFA), a powerful technique for quantifying the in vivo rates of metabolic reactions. frontiersin.orgosti.gov The core of 13C-MFA lies in tracing the path of the 13C atoms from a labeled substrate as they are incorporated into downstream metabolites. d-nb.info When cells are cultured with a 13C-labeled source, the isotopic enrichment patterns within the intracellular metabolites can be measured, providing a detailed snapshot of metabolic activity. frontiersin.org

The analytical workflow involves feeding cells a 13C-labeled tracer and allowing the system to reach an isotopic and metabolic steady state. osti.govd-nb.info Subsequently, metabolites, often proteinogenic amino acids, are extracted and their mass isotopomer distributions (MIDs) are analyzed, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgd-nb.info A mass isotopomer is a molecule that differs only in the number of isotopic substitutions, such as the number of 13C atoms. nih.gov The MID represents the fractional abundance of each of these isotopologues (e.g., M+0 for unlabeled, M+1 for one 13C atom, up to M+n for all n carbons being 13C). nih.gov

For example, in studies investigating the effect of phenol on bacterial metabolism, [1-13C] glucose has been used as a tracer to map the flux distributions in Escherichia coli. frontiersin.org The MIDs of amino acids were measured by GC-MS and corrected for natural isotope abundances. frontiersin.org These experimental MIDs are then compared against simulated MIDs generated from a computational model of the organism's metabolic network. By minimizing the difference between the measured and calculated values, a best-fit flux distribution can be determined, revealing how phenol stress can alter central carbon metabolism, such as reducing the tricarboxylic acid (TCA) cycle flux. frontiersin.org If this compound were used as a carbon source by a specialized microorganism, this same technique would allow researchers to trace the breakdown of the aromatic ring and the incorporation of its carbon atoms into the central metabolism.

The table below illustrates the type of data collected in a 13C-MFA experiment, showing how mass isotopomer distributions for various amino acids are measured.

| Amino Acid Fragment (ion) | Unlabeled (M+0) | M+1 | M+2 | M+3 | M+4 |

|---|---|---|---|---|---|

| Alanine (116) | 0.55 | 0.05 | 0.40 | - | - |

| Valine (144) | 0.45 | 0.10 | 0.45 | - | - |

| Glutamate (158) | 0.30 | 0.15 | 0.50 | 0.05 | - |

| Phenylalanine (182) | 0.20 | 0.10 | 0.10 | 0.15 | 0.45 |

This table contains representative, hypothetical MID data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of isotope-labeled compounds like this compound. It provides detailed information about the atomic structure of a molecule and can confirm the precise location and extent of isotopic labeling. openmedscience.com For this compound, where all six carbon atoms of the benzene (B151609) ring are the 13C isotope, NMR is used for both qualitative structural confirmation and quantitative analysis of isotopic enrichment. lgcstandards.comdocbrown.info

Quantitative 13C NMR (qNMR) is a primary method for verifying the isotopic enrichment and chemical purity of this compound. researchgate.net Unlike standard NMR, which is often used for qualitative structural analysis, qNMR is performed under conditions that ensure the signal intensity is directly proportional to the number of nuclei being measured. researchgate.net

To verify isotopic enrichment, the 13C NMR spectrum of a this compound sample is acquired. The integrated area of the signals corresponding to the aromatic carbons is compared against an internal or external standard of known concentration. researchgate.net This allows for the precise calculation of the concentration of 13C atoms and, consequently, the isotopic purity of the material. For this compound, one would expect to see four distinct resonance peaks due to the molecule's symmetry (C1, C2/C6, C3/C5, and C4), with the signal intensity dramatically enhanced compared to an unlabeled phenol sample. docbrown.info The absence of significant signals at the chemical shifts expected for unlabeled 12C phenol confirms high isotopic enrichment (typically >99%). openmedscience.com

Chemical purity is simultaneously assessed by screening for any additional peaks in the spectrum. The presence of unexpected signals would indicate chemical impurities, which could then be identified and quantified. openmedscience.com

This compound and other 13C-labeled phenols are valuable candidates for the development of probes for hyperpolarized magnetic resonance imaging (HP-MRI). acs.org HP-MRI is an emerging molecular imaging modality that enhances the MRI signal of 13C-labeled molecules by over 10,000-fold through a process called dynamic nuclear polarization (DNP). nih.govnih.gov This dramatic signal enhancement allows for the real-time, non-invasive imaging of metabolic and physiological processes in vivo. acs.orgnih.gov

HP [1-13C]pyruvate is the most widely studied HP-MRI probe and is used to visualize metabolic reprogramming in diseases like cancer by tracking its conversion to lactate. nih.govnih.gov Similarly, hyperpolarized 13C-labeled phenols could serve as probes for specific biological activities. The 13C label acts as a sensitive reporter, and changes in its chemical shift upon enzymatic transformation can be detected to map metabolic activity in real time. acs.org

A critical parameter for any hyperpolarized probe is its longitudinal relaxation time (T1). acs.orgnih.gov The T1 value dictates the rate at which the hyperpolarized signal decays back to its thermal equilibrium state. radiopaedia.orgmriquestions.com A longer T1 time is highly desirable as it provides a wider window for the probe to be administered, distributed to the tissue of interest, and metabolically converted, all while retaining sufficient signal for imaging. acs.orgnih.gov

The T1 relaxation time is highly dependent on the molecular environment of the 13C nucleus. For carbon-13, a key factor for achieving a long T1 is the absence of directly attached protons (1H), which can accelerate relaxation. acs.org The ipso-carbon (C1) of the phenol ring is an ideal site for 13C labeling because it lacks a directly attached hydrogen atom. acs.org In this compound, all six carbons are part of the aromatic system, and while five are bonded to hydrogen, the C1 position is bonded to the hydroxyl group. Research on similar [1-13C]-labeled phenol derivatives has shown promisingly long T1 times; for example, one such probe was measured to have a T1 of 29.4 seconds at an 11.7 Tesla magnetic field, which is comparable to other effective HP-MRI probes. acs.org

| Substance/Tissue | Magnetic Field Strength (Tesla) | Approximate T1 (ms) | Reference |

|---|---|---|---|

| Arterial Blood | 3.0 T | 1664 | nih.gov |

| Venous Blood | 3.0 T | 1584 | nih.gov |

| [1-13C]Pyruvate | 3.0 T | ~65,000 | nih.gov |

| [1-13C]Phenol Derivative (4a) | 11.7 T | 29,400 | acs.org |

Application in Hyperpolarized Magnetic Resonance Imaging (HP-MRI) Probe Development

Ancillary Spectroscopic Characterization Techniques for Mechanistic Insights

Beyond NMR and mass spectrometry, other spectroscopic techniques provide complementary information on the structure and behavior of this compound, particularly for understanding bond transformations.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to bond strength, bond angles, and atomic masses. ijaemr.comspectroscopyonline.com These techniques are highly effective for identifying functional groups and tracking changes in chemical bonding. pressbooks.pubmdpi.com In unlabeled phenol, characteristic IR absorptions include a broad O-H stretch around 3500 cm⁻¹, C-O stretching near 1200 cm⁻¹, and aromatic C=C stretching bands around 1500-1600 cm⁻¹. pressbooks.publibretexts.org

The substitution of 12C with the heavier 13C isotope in this compound results in predictable shifts of its vibrational frequencies to lower wavenumbers (a red-shift), especially for modes that involve significant carbon atom displacement. amazonaws.com This isotopic shift is a powerful tool for mechanistic studies. By monitoring the vibrational spectrum during a reaction or physical change, one can selectively track the transformation of the phenol backbone. For example, if this compound is used in a polymerization study, the disappearance or shifting of the C=C aromatic ring modes and the appearance of new bands can provide direct evidence of bond transformations and incorporation into a larger structure. amazonaws.com

Calculations using Density Functional Theory (DFT) can predict the vibrational spectra of both labeled and unlabeled phenol, aiding in the assignment of experimental bands to specific molecular motions. ijaemr.com The table below compares the experimental vibrational frequencies for key modes in unlabeled phenol with the expected effect of 13C6 labeling.

| Vibrational Mode | Typical Frequency (cm⁻¹) in Phenol (¹²C) | Expected Effect in Phenol-¹³C₆ | Reference |

|---|---|---|---|

| O-H Stretch | ~3600 | Minimal shift (no carbon involvement) | pressbooks.publibretexts.org |

| Aromatic C=C Stretch | 1600-1450 | Significant shift to lower frequency | libretexts.orgresearchgate.net |

| O-H Bend (in-plane) | ~1350 | Minor shift | libretexts.org |

| C-O Stretch | ~1220 | Significant shift to lower frequency | ijaemr.com |

| Aromatic C-H Bend (out-of-plane) | 900-700 | Minor shift | ijaemr.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Oxidation Reactions

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct method for the detection and characterization of paramagnetic species, such as free radicals. bruker.com This technique is uniquely sensitive to species with unpaired electrons, making it an indispensable tool for studying radical intermediates in chemical and biological oxidation reactions. bruker.commdpi.com EPR spectroscopy can provide in-situ, non-destructive information regarding the microscopic environment of unpaired electrons, including their interactions with nearby magnetic nuclei. mdpi.com The analysis of the EPR spectrum allows for the identification, quantification, and characterization of specific radical species, shedding light on reaction kinetics, molecular structure, and redox processes. bruker.com

In the context of phenol oxidation, EPR is crucial for detecting the transient phenoxy radical intermediates that are formed. The use of isotopically labeled compounds, particularly this compound, significantly enhances the resolution and interpretability of EPR spectra. The 13C nucleus possesses a magnetic moment (I = 1/2), and its interaction with the unpaired electron of the radical leads to characteristic hyperfine splitting in the EPR spectrum. This splitting provides detailed information about the electronic structure of the radical, as the magnitude of the coupling constants is directly related to the spin density distribution across the carbon skeleton. acs.org By replacing all six carbon atoms of the phenol ring with 13C isotopes, researchers can precisely map the delocalization of the unpaired electron within the aromatic ring.

Research utilizing 13C-labeled phenolic compounds, such as L-[13C6]tyrosine (which contains a phenol moiety), has successfully employed EPR to characterize radical intermediates. In studies involving the oxidation of L-tyrosine by enzymes like myeloperoxidase, horseradish peroxidase, and lactoperoxidase, EPR spectroscopy was used to identify the resulting tyrosyl radical. nih.gov To enhance the stability of the highly reactive radical for detection, a technique called spin trapping is often used. nih.govljmu.ac.uk This involves the use of a "spin trap" molecule, such as 2-methyl-2-nitrosopropane (B1203614) (MNP), which reacts with the transient radical to form a more stable paramagnetic species known as a spin adduct. nih.gov

When L-[13C6]tyrosine was oxidized in the presence of MNP, a distinct eight-line EPR spectrum was observed for the resulting spin adduct. nih.gov This complex spectrum arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus of the MNP and with the 13C nuclei of the phenol ring. nih.gov The analysis of this spectrum indicated the formation of a carbon-centered radical located on the aromatic ring of the tyrosine molecule. nih.gov

The hyperfine coupling constants derived from the EPR spectrum of the MNP/L-[13C6]tyrosyl radical adduct provide quantitative data on the electron-nucleus interactions. These values are critical for confirming the identity of the radical and understanding its electronic structure.

Interactive Table: Hyperfine Coupling Constants for MNP/L-[13C6]tyrosyl Radical Adduct

The following table displays the reported hyperfine coupling constants (a) for the spin adduct formed from the oxidation of L-[13C6]tyrosine in the presence of the spin trap 2-methyl-2-nitrosopropane (MNP). nih.gov

| Interacting Nucleus | Number of Nuclei | Hyperfine Coupling Constant (Gauss) |

| Nitrogen (aN) | 1 | 15.6 |

| Carbon-13 (a13C) | 2 | 8.0 |

| Carbon-13 (a13C) | 1 | 7.1 |

| Carbon-13 (a13C) | 1 | 1.3 |

These findings demonstrate the efficacy of combining 13C isotopic labeling with EPR spectroscopy to unambiguously identify and characterize radical intermediates in oxidation reactions involving phenolic compounds. The detailed hyperfine structure observed with this compound and its derivatives serves as a fingerprint for the radical species, confirming its structure and providing deep insights into the reaction mechanism at a molecular level. nih.gov

Mechanistic Investigations Utilizing Phenol 13c6

Elucidation of Reaction Mechanisms and Reaction Kinetics

Phenol-13C6 is instrumental in studies of reaction mechanisms where the carbon framework undergoes significant rearrangement, such as in polymerization, or where precise tracking of reactants and products is necessary to determine kinetic parameters.

The synthesis of one-dimensional carbon nanothreads (CNThs) through the high-pressure polymerization of aromatic molecules is a burgeoning field in materials science. Utilizing this compound as the precursor allows for detailed characterization of the resulting polymer, which would be otherwise difficult to distinguish from carbon-containing residues from the experimental apparatus.

Research into the pressure-induced polymerization of phenol (B47542) has revealed the profound influence of the hydroxyl (-OH) functional group on the final structure of the carbon nanothreads formed. When subjected to pressures above 20 GPa, phenol polymerizes into what is known as a degree-4 nanothread. sharps.ac.cnnih.gov This nomenclature indicates that on each six-membered ring of the polymer backbone, four of the carbon atoms are sp³-hybridized (forming single bonds), while two remain sp²-hybridized.

Studies using isotopically labeled precursors have been crucial in understanding this outcome. It was discovered that a hydrogen transfer process involving the hydroxyl groups hinders the formation of the more fully saturated degree-6 nanothreads (where all six carbons would be sp³-hybridized). sharps.ac.cnnih.gov This hydrogen transfer leads to the creation of carbonyl (C=O) groups within the nanothread structure, which effectively halts further intracolumn polymerization and prevents the achievement of a higher polymerization degree. sharps.ac.cn The presence of the pendant hydroxyl group, therefore, plays a critical role in controlling the reactivity of the molecule under high pressure and ultimately dictates the topology of the resulting nanomaterial. sharps.ac.cnnih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Required Pressure | Above 20 GPa | sharps.ac.cnnih.gov |

| Product | Degree-4 Carbon Nanothreads (CNThs) | sharps.ac.cnnih.gov |

| Key Mechanistic Step | Hydrogen transfer of hydroxyl groups | sharps.ac.cnnih.gov |

| Effect of Hydroxyl Group | Hinders formation of degree-6 nanothreads and promotes degree-4 topology via carbonyl group formation | sharps.ac.cn |

One of the significant advantages of using this compound is the ability to identify reaction intermediates with high confidence. In the study of nanothread formation, a ¹³C₆-labeled sample was recovered from a Paris-Edinburgh press after being subjected to 30 GPa. sharps.ac.cn The soluble components were extracted with methanol (B129727) and analyzed directly by electrospray ionization mass spectrometry (ESI-MS).

The analysis successfully identified unreacted phenol and, more importantly, a series of oligomeric intermediates. sharps.ac.cn The mass spectrum clearly showed peaks corresponding to dimers, trimers, and extending up to decamers of the phenol unit. sharps.ac.cn These product peaks fit the mass series for (¹³C₆)nH₆n₋₁On, confirming the formation of a one-dimensional polymer built from repeating phenol precursor molecules. sharps.ac.cn This direct identification of the oligomers provides concrete evidence for the stepwise polymerization mechanism.

| Oligomer | Detected Status | Technique | Reference |

|---|---|---|---|

| Unreacted this compound | Detected | ESI-MS | sharps.ac.cn |

| Dimer | Detected | ESI-MS | sharps.ac.cn |

| Trimer | Detected | ESI-MS | sharps.ac.cn |

| ...up to Decamer | Detected | ESI-MS | sharps.ac.cn |

The oxidation of phenolic compounds is a fundamental process in chemistry and biology. Isotopic labeling is essential for distinguishing between different potential mechanistic pathways, such as hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET).

Hydrogen Atom Transfer (HAT) is a process where a proton and an electron are transferred together as a single hydrogen atom. yale.edu The oxidation of phenols by transition metal-oxo species is a reaction of great interest, as it is relevant to the function of several enzymes. nih.gov In these reactions, a metal-oxo complex abstracts a hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. nih.govrsc.org

The use of isotopically labeled phenols, in conjunction with kinetic studies, allows for the determination of kinetic isotope effects (KIEs). A large KIE, where the reaction proceeds significantly slower with a heavier isotope (like deuterium), is often indicative of a HAT mechanism, as the bond to the hydrogen is broken in the rate-determining step. While studies specifically citing this compound in this context are focused on polymerization, the principles of isotopic labeling are central to confirming HAT pathways in phenol oxidation by various metal complexes. nih.govmdpi.com

Proton-Coupled Electron Transfer (PCET) encompasses reactions where both a proton and an electron are transferred, either in a single concerted step or in separate, sequential steps. nih.govresearchgate.net Distinguishing PCET from HAT is a nuanced challenge. The PCET mechanism is vital in numerous biological systems, including Photosystem II. nih.govdiva-portal.org

Oxidative Transformation Pathways of Phenolic Compounds

Studies on Hydrogen Atom Abstraction Mechanisms by Metal Complexes

Understanding Biotransformation and Biodegradation Pathways

The use of isotopically labeled compounds is a cornerstone of mechanistic biochemistry, providing an unambiguous method for tracing the metabolic fate of molecules. This compound, in which all six carbon atoms of the aromatic ring are the heavy isotope ¹³C, serves as a powerful tracer in studies of environmental degradation and biotransformation. Its application allows researchers to follow the carbon backbone of the phenol molecule through complex metabolic networks, identifying transient intermediates and final products, and elucidating the enzymatic pathways involved.

Aerobic Degradation Mechanisms: Role of Phenol Hydroxylases and Catechol Dioxygenases

Under aerobic conditions, the microbial degradation of phenol is a well-characterized oxidative process. The initial and critical step is the hydroxylation of phenol to catechol, a reaction catalyzed by the enzyme phenol hydroxylase. frontiersin.orgnih.govznaturforsch.com This enzyme utilizes molecular oxygen to introduce a second hydroxyl group onto the aromatic ring, adjacent to the existing one. unesp.br The resulting catechol is a central intermediate in the degradation of many aromatic compounds. znaturforsch.comnih.gov

Once catechol is formed, the aromatic ring is primed for cleavage by catechol dioxygenases. frontiersin.orgunesp.br Microbial degradation can proceed via two primary routes, distinguished by the position of ring fission:

Ortho-cleavage pathway: Catalyzed by catechol 1,2-dioxygenase, the ring is cleaved between the two hydroxylated carbons to form cis,cis-muconic acid. frontiersin.orgznaturforsch.com

Meta-cleavage pathway: Catalyzed by catechol 2,3-dioxygenase, the ring is cleaved adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov

These intermediates are then funneled into the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the phenol molecule. frontiersin.org Studies using bacterial consortia have measured the activity of these key enzymes during phenol degradation, demonstrating their coordinated expression. nih.gov The use of this compound allows for definitive tracking of the ¹³C-labeled carbon atoms from phenol into these subsequent metabolites, confirming the operation of these pathways.

| Enzyme | Function | Maximum Activity Observed (Time) | Pathway |

|---|---|---|---|

| Phenol Hydroxylase | Converts Phenol to Catechol | 48 hours | Initial Activation |

| Catechol 1,2-Dioxygenase | Ortho ring cleavage of Catechol | 48 hours | Ortho-cleavage |

| Catechol 2,3-Dioxygenase | Meta ring cleavage of Catechol | 48 hours | Meta-cleavage |

Anaerobic Degradation Mechanisms: Initial Carboxylation and Methylation Pathways

In the absence of oxygen, microorganisms employ different strategies to activate the stable phenol ring. Three primary initial mechanisms have been proposed: carboxylation, methylation, and hydroxylation. nih.gov Isotope tracing studies using ¹³C-labeled substrates have been pivotal in identifying the operative pathways in different microbial cultures.

Research on anaerobic benzene-degrading enrichment cultures provides strong evidence for these mechanisms. In one key study using ¹³C₆-benzene, which can be transformed into ¹³C₆-phenol, researchers detected several labeled intermediates. nih.govacs.org

Hydroxylation: The detection of ¹³C₆-phenol as a transient metabolite in a methanogenic culture directly supports that an initial hydroxylation of the benzene (B151609) ring can occur to form phenol. nih.govacs.org This phenol is then believed to be further carboxylated to 4-hydroxybenzoate (B8730719) before entering a central degradation pathway. nih.gov

Methylation: The same study also identified [ring-¹³C]-toluene, indicating that methylation is another primary activation strategy. nih.govacs.org This suggests a pathway where benzene is first methylated to toluene, which is then transformed into benzoate.

Carboxylation: Direct carboxylation of the aromatic ring has been proposed as a key activation step. unesp.brresearchgate.net For phenol, this typically involves carboxylation to 4-hydroxybenzoate, catalyzed by a carboxylase enzyme. nih.gov For benzene, studies have shown that the carboxyl group is derived from bicarbonate, leading to the formation of benzoate. nih.gov

The transient appearance of ¹³C₆-phenol in these experiments highlights the power of isotopic labeling to capture fleeting intermediates and demonstrate that multiple activation pathways can coexist within a single microbial community. nih.govacs.org

| Labeled Metabolite Detected | Implied Initial Reaction | Microbial Condition |

|---|---|---|

| [ring-¹³C]-Toluene | Methylation | Nitrate-Reducing & Methanogenic |

| [ring-¹³C]-Benzoate | Further transformation (from Toluene or Phenol) | Nitrate-Reducing & Methanogenic |

| ¹³C₆-Phenol | Hydroxylation | Methanogenic only |

Enzymatic Inhibition Studies: Impact of Phenol on Key Metabolic Enzymes (e.g., Citrate (B86180) Synthase)

The activity of citrate synthase is tightly regulated and can be inhibited by several factors, including high ratios of ATP to ADP and NADH to NAD, indicating a high cellular energy state. wikipedia.org It can also be competitively inhibited by molecules that resemble acetyl-CoA, such as succinyl-CoA. wikipedia.org While high concentrations of phenol are known to be generally disruptive to cellular processes, specific studies detailing the direct inhibitory impact of phenol or this compound on the active site of citrate synthase are not prominent in the literature. However, any compound that disrupts the production of acetyl-CoA or the integrity of the mitochondrial membrane could indirectly affect citrate synthase activity. Using ¹³C-labeled precursors like this compound could, in principle, help quantify metabolic flux through the TCA cycle and reveal bottlenecks caused by phenol toxicity, even if direct enzyme inhibition is not the primary mechanism.

Isomer-Specific Transformation Dynamics in Microbial Degradation

The efficiency of microbial degradation can be highly dependent on the specific structure of the target molecule, including the position of substituent groups on the aromatic ring. This isomer-specific transformation is a critical factor in the environmental fate of many pollutants. For substituted phenols, such as cresols (methylphenols) or chlorophenols, the location of the additional group relative to the hydroxyl group can significantly influence the rate and pathway of degradation.

Some microbial enzymes exhibit strong stereo- and regioselectivity, meaning they can preferentially bind and transform one isomer over another. This can lead to the accumulation of more recalcitrant isomers in the environment. While this compound itself has no isomers, studies on related substituted phenolic compounds have shown that the degradation efficiency can be significantly reduced for certain isomers, leading to their persistence. The principles of isomer-specific degradation are crucial when expanding from the model compound phenol to the complex mixtures of phenolic contaminants found in industrial waste.

Applications of Phenol 13c6 in Biological and Environmental Systems

Metabolic Pathway Tracing and Flux Analysis in Organisms

The use of isotopically labeled compounds like Phenol-13C6 is fundamental to understanding the intricate network of biochemical reactions that constitute metabolism. By introducing a labeled substrate into a biological system, researchers can follow its transformation and incorporation into various metabolites, thereby mapping out metabolic pathways and quantifying the flow, or flux, of molecules through these routes.

13C-Metabolic Flux Analysis (13C-MFA) in Microbial Systems (e.g., Escherichia coli)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to determine the rates of intracellular metabolic reactions. shimadzu.com In microbial systems such as Escherichia coli (E. coli), this methodology has been instrumental in elucidating the effects of various conditions and genetic modifications on cellular metabolism. frontiersin.orgnih.gov The use of a labeled carbon source, such as [1-¹³C] glucose, allows for the measurement of ¹³C-labeling in proteinogenic amino acids, which can then be used to calculate the flux through central carbon metabolism pathways. shimadzu.com

Studies utilizing 13C-MFA have provided detailed insights into how microorganisms like E. coli respond to the presence of phenol (B47542). frontiersin.orgnih.gov Phenol is known to be toxic to many microorganisms, including E. coli, and understanding its metabolic effects is crucial for applications such as the microbial production of phenol from renewable resources. frontiersin.orgnih.govnih.gov

Research has shown that culturing E. coli in the presence of phenol leads to a significant decrease in the flux through the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov Specifically, at a phenol concentration of 0.1%, the TCA cycle flux was reduced by 25%. frontiersin.orgnih.gov This reduction was even more pronounced at a higher concentration of 0.15% phenol. frontiersin.orgnih.gov Concurrently, there was a 30% increase in acetate (B1210297) production from acetyl-CoA in the presence of 0.1% phenol, indicating a metabolic overflow. frontiersin.orgnih.gov This shift in carbon flow is a direct consequence of phenol's inhibitory effects on key metabolic enzymes. frontiersin.orgnih.govnih.gov

The metabolic alterations induced by phenol have a direct impact on the growth and biomass yield of E. coli. The presence of phenol in the culture medium leads to a dose-dependent decrease in both the specific growth rate and the maximum optical density (OD660), which is a measure of biomass. frontiersin.org For instance, at a phenol concentration of 0.1%, the specific growth rate of E. coli decreased by 40%, and at 0.16%, it decreased by 84% compared to cultures without phenol. frontiersin.org Similarly, the maximum OD660 decreased by 16% at 0.1% phenol and by a drastic 92% at 0.16% phenol. frontiersin.org This reduction in biomass yield is attributed to the diversion of carbon away from biomass synthesis and towards the production of acetate due to overflow metabolism. frontiersin.orgnih.govnih.gov

Table 1: Effect of Phenol Concentration on E. coli Growth and Acetate Production

| Phenol Concentration (%) | Specific Growth Rate Decrease (%) | Maximum OD660 Decrease (%) | Acetate Concentration (mM) |

|---|---|---|---|

| 0 | 0 | 0 | 12.4 |

| 0.1 | 40 | 16 | 20.1 |

| 0.15 | - | - | - |

| 0.16 | 84 | 92 | - |

Data sourced from a study on the effect of phenol on E. coli metabolism. frontiersin.org

Analysis of Carbon Flow Distribution in Central Carbon Metabolism

Elucidation of Specific Metabolic Reactions and Branch Points (e.g., Acetyl-CoA Node)

13C-MFA has been crucial in pinpointing specific enzymatic reactions that are affected by phenol. frontiersin.orgnih.gov A key branch point in the central carbon metabolism of E. coli is the acetyl-CoA node, where carbon can either enter the TCA cycle or be diverted to acetate synthesis. frontiersin.orgnih.gov Research has revealed that phenol inhibits the enzyme citrate (B86180) synthase, which catalyzes the first step of the TCA cycle—the conversion of acetyl-CoA and oxaloacetate to citrate. frontiersin.orgnih.govnih.gov

In vitro enzyme assays have confirmed that the activity of citrate synthase is significantly reduced in the presence of phenol. frontiersin.orgnih.gov At phenol concentrations of 0.1% and 0.15%, the relative activity of citrate synthase was 59.8% and 56.6%, respectively, compared to a phenol-free condition. frontiersin.orgnih.gov This inhibition blocks the entry of carbon into the TCA cycle, leading to an accumulation of acetyl-CoA, which is then shunted towards acetate production. frontiersin.orgnih.gov This "overflow metabolism" is a key factor in the observed decrease in biomass yield and growth rate. frontiersin.orgnih.govnih.gov

Table 2: Relative Activity of Citrate Synthase at Different Phenol Concentrations

| Phenol Concentration in Reaction Mixture (%) | Relative Activity of Citrate Synthase (%) |

|---|---|

| 0 | 100 |

| 0.1 | 59.8 |

| 0.15 | 56.6 |

| 0.3 | 24.6 |

Data from in vitro enzyme activity assays. frontiersin.orgnih.gov

Isotopic Tracing in Whole-Organism Metabolic Investigations

Beyond microbial systems, stable isotope tracers like this compound are valuable for studying metabolism in whole organisms. For example, in the study of plant metabolism, ¹³C-labeled compounds are used to trace the biosynthesis of various natural products. nih.gov In viticulture, L-phenyl-(13)C6-alanine has been used to trace the metabolic pathways of phenolic compounds, such as anthocyanins, in grapes. nih.gov This type of research helps in understanding how these compounds, which are important for the sensory characteristics of wine, are produced and regulated during fruit ripening. nih.gov

Environmental Fate and Transport Studies of Phenolic Compounds

Phenol and its derivatives are common environmental pollutants originating from various industrial activities. pjoes.com Understanding their fate and transport in the environment is crucial for assessing their impact and developing remediation strategies. Stable isotope probing (SIP) using compounds like this compound is a powerful tool for these investigations. manefield.comnih.gov

SIP allows researchers to identify the microorganisms in a complex environmental sample that are actively involved in the degradation of a specific pollutant. manefield.comnih.gov By introducing a ¹³C-labeled substrate, such as [¹³C]phenol, into an environmental sample like activated sludge or river water, the microorganisms that consume the phenol will incorporate the ¹³C into their cellular components, such as RNA. nih.govasm.org This labeled RNA can then be separated and analyzed to identify the responsible bacteria. nih.gov

For instance, a study using [¹³C]phenol in an industrial bioreactor identified a member of the genus Thauera as the dominant phenol-degrading bacterium. nih.gov Similarly, DNA-SIP with [¹³C₆]PNP (para-nitrophenol) was used to identify Pseudomonas syringae as the primary degrader of PNP in river water. asm.org These studies demonstrate the utility of this compound and related labeled compounds in linking microbial identity to function in environmental systems. manefield.comnih.govasm.org Furthermore, analyzing the isotopic fractionation of phenol and its derivatives can help distinguish between different degradation pathways in the environment. acs.org

Tracing Biodegradation Pathways of Aromatic Contaminants (e.g., Benzene) in Varied Environmental Conditions

This compound is instrumental in elucidating the metabolic routes of aromatic contaminant degradation under both aerobic and anaerobic conditions. The stability of the carbon-13 isotope allows for the unambiguous tracking of the carbon backbone of the molecule as it is processed by microorganisms.

Under aerobic conditions, the degradation of aromatic compounds like benzene (B151609) often proceeds through initial oxidation steps to form intermediates such as phenol and catechol. nih.govunesp.br The use of this compound helps to confirm these pathways. For instance, studies have shown that bacteria can oxidize benzene to phenol, which is then further metabolized to catechol before the aromatic ring is cleaved. unesp.br

In anaerobic environments, the degradation pathways of benzene are more complex and have been a subject of intense investigation. This compound has been a key tool in these studies. For example, in methanogenic enrichment cultures, the transient appearance of 13C6-phenol was detected during the degradation of 13C6-benzene, suggesting that hydroxylation is a potential initial activation step in this environment. acs.org This was observed alongside other proposed pathways like methylation to toluene, indicating that multiple degradation routes can be active depending on the microbial community and electron acceptor conditions. nih.govacs.org Similarly, in iron-reducing cultures, 13C-phenol was identified as a metabolite of 13C-benzene degradation, further supporting the hydroxylation pathway under these specific anaerobic conditions. karger.com

Assessment of Phenolic Compound Biotransformation in Aquatic and Soil Ecosystems

The fate of phenolic compounds in the environment is a critical area of research due to their widespread presence from both natural and industrial sources. nih.govresearchgate.net this compound allows for precise tracking of these compounds in complex environmental systems like water and soil.

Studies comparing the biodegradation of labeled compounds in aqueous versus soil systems have revealed significant differences in transformation rates and pathways. For instance, one study found that while a significant portion of labeled ibuprofen (B1674241) was mineralized in an aqueous system, a smaller percentage was mineralized in soil, with the rest being incorporated into biomass or forming non-extractable residues (NER). ufz.de This highlights how the bioavailability and microbial activity in different matrices affect degradation.

In soil, this compound helps to differentiate between biotic and abiotic degradation processes. ufz.de It also allows for the quantification of carbon flow into different pools, such as mineralization to 13CO2, incorporation into microbial biomass, and the formation of NERs. ufz.de For example, during the anaerobic digestion of municipal solid waste, this compound was used to demonstrate that phenol is biodegradable under both mesophilic (35°C) and thermophilic (55°C) conditions. researchgate.net In the mesophilic conditions, the degradation proceeded via the benzoic acid pathway, while under thermophilic conditions, mineralization was more direct, with acetate being the primary identified metabolite. researchgate.net

Stable Isotope Probing (SIP) in Microbial Ecology for Functional Linkages

Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity to metabolic function within a complex community. isolife.nlalfa-chemistry.com By supplying a 13C-labeled substrate, such as this compound, researchers can identify the specific microorganisms that are actively consuming that substrate. isolife.nl This is achieved by tracking the incorporation of the heavy isotope into cellular biomarkers like DNA, RNA, or phospholipid fatty acids (PLFAs). nih.gov

DNA-SIP and RNA-SIP for Attributing Substrate Utilization to Specific Microbial Taxa

DNA-SIP and RNA-SIP are central to identifying the active players in biodegradation processes. researchgate.net After incubating an environmental sample (e.g., soil, activated sludge) with this compound, nucleic acids are extracted. isolife.nl The "heavy" DNA or RNA, which has incorporated the 13C from the phenol, is then separated from the "light" (12C) nucleic acids of inactive organisms using density gradient ultracentrifugation. nau.edufrontiersin.org Subsequent sequencing of the 16S rRNA gene from the heavy fraction reveals the taxonomic identity of the organisms that metabolized the phenol. unesp.brnau.edu